molecular formula C13H21N3O B1476809 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098037-38-6

2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476809
CAS No.: 2098037-38-6
M. Wt: 235.33 g/mol
InChI Key: INVFURDOIIJYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a piperidine-substituted pyridine derivative characterized by an ethoxymethyl group at the 3-position of the piperidine ring and an amine group at the 3-position of the pyridine ring.

The ethoxymethyl substituent introduces both lipophilic and steric effects, which may influence solubility, metabolic stability, and binding interactions compared to simpler alkyl or aryl substitutions.

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-10-11-5-4-8-16(9-11)13-12(14)6-3-7-15-13/h3,6-7,11H,2,4-5,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVFURDOIIJYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CDKs, 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation. Additionally, it can trigger apoptotic pathways, resulting in programmed cell death. This dual action on cell proliferation and apoptosis underscores its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of CDKs, forming a stable complex that prevents the enzyme from interacting with its natural substrates. This binding is facilitated by the ethoxymethyl group, which enhances the compound’s affinity for the enzyme. The inhibition of CDKs leads to a cascade of downstream effects, including altered gene expression and disrupted cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its inhibitory activity, necessitating careful handling and storage. Long-term studies have shown that prolonged exposure to 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can result in sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine vary with dosage in animal models. At lower doses, the compound effectively inhibits CDKs and induces cell cycle arrest without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Studies have shown that careful titration of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes responsible for its metabolism include cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The metabolic flux of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine can influence its overall bioavailability and efficacy, making it a critical factor in its pharmacokinetics.

Transport and Distribution

Within cells and tissues, 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDKs. The distribution of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is crucial for its activity. The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear accumulation of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine enhances its ability to inhibit CDKs and disrupt cell cycle progression, making it a potent anti-cancer agent.

Biological Activity

The compound 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interaction with various biomolecules, cellular effects, and implications in therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethoxymethyl group and a pyridine moiety. This unique structure contributes to its diverse biological interactions and effects.

Biological Activity Overview

Research indicates that 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine exhibits significant biological activities, primarily through its interaction with enzymes, receptors, and cellular pathways. The following sections detail specific aspects of its biological activity.

1. Enzyme Interactions

The compound has been shown to interact with various enzymes, influencing their activity. For instance:

  • It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Studies have demonstrated that the compound modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

2. Cellular Effects

2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine affects cellular functions through:

  • Modulation of cell signaling pathways, which can alter gene expression and cellular metabolism.
  • In vitro studies have indicated that the compound enhances cellular proliferation in certain cancer cell lines while exhibiting cytotoxic effects in others .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of similar pyridine derivatives, it was found that compounds with structural similarities to 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine exhibited significant inhibition of COX enzymes. The effective doses were comparable to established anti-inflammatory drugs such as indomethacin .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of related compounds demonstrated that derivatives with similar structural features showed promising results against various cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, suggesting effective cytotoxicity against malignant cells .

Dosage and Temporal Effects

The biological activity of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is influenced by dosage:

  • Lower doses tend to enhance enzyme activity and promote beneficial cellular responses.
  • Higher doses may lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways and Pharmacokinetics

The compound's involvement in metabolic pathways is crucial for understanding its pharmacological profile:

  • It interacts with various metabolic enzymes, influencing drug metabolism and clearance rates.
  • Studies suggest that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic use .

Transport and Distribution

Understanding how 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is transported within biological systems is essential:

  • The compound interacts with specific transporters that facilitate its movement across cell membranes.
  • Its distribution within tissues impacts its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Data from Evidence
2-(Piperidin-1-yl)pyridin-3-amine hydrochloride Piperidine without ethoxymethyl; hydrochloride salt 222.72 InChIKey: WTQGNKDOSIPBCK-UHFFFAOYSA-N; SMILES: Cl.N1(C2C(=CC=CN=2)N)CCCCC1
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core; cyclopropyl and methyl substituents 215.25 (free base) Yield: 17.9%; m.p. 104–107°C; spectral data (¹H/¹³C NMR, HRMS)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy group at pyridine 2-position 201.23 CAS: 1249109-42-9; Formula: C₁₁H₁₁N₃O
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyrrolidine ring; dimethylamino group 206.28 InChIKey: YMTSCQAEHHZTLJ-UHFFFAOYSA-N; CAS: 1211530-56-1
2-((Trimethylsilyl)ethynyl)pyridin-3-amine Trimethylsilyl-ethynyl group 190.32 CAS: 947330-64-5; Catalog price: $400–$4,800 (1–25 g)

Key Observations:

Substituent Effects :

  • The ethoxymethyl group in the target compound enhances lipophilicity compared to unsubstituted piperidine analogs (e.g., 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride). This modification may improve membrane permeability but could reduce aqueous solubility.
  • Methoxy groups (e.g., in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) introduce moderate polarity, balancing solubility and metabolic stability.
  • Trimethylsilyl-ethynyl substituents (e.g., 2-((Trimethylsilyl)ethynyl)pyridin-3-amine) are bulkier and may sterically hinder interactions with biological targets.

Synthetic Accessibility: The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine achieved a low yield (17.9%) due to challenges in coupling cyclopropanamine with iodopyridine intermediates. Copper-catalyzed methods (as in ) are common for forming C–N bonds in such analogs, but yields vary significantly with substituent complexity.

The dimethylamino-pyrrolidine analog (6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine) suggests utility in targeting aminergic receptors, though activity data for the ethoxymethyl variant remain speculative without direct evidence.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine typically involves:

These steps often require protection of sensitive groups, use of organometallic catalysts for cross-coupling, and reductive amination or nucleophilic substitution reactions.

Detailed Preparation Methods

Protection and Functionalization of Pyridine Derivative

  • Starting from a commercially available pyridine derivative (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine or related pyridin-3-amine precursors), the amino group is introduced via palladium-catalyzed amination reactions.
  • Protection of hydroxyl or amino groups using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride is common to prevent side reactions during coupling steps.
  • Example procedure: Treatment of a pyridine derivative with SEMCl in the presence of sodium hydride (NaH) in DMF at 0°C to protect the amino function, followed by Pd-catalyzed coupling with secondary amines (e.g., N-methylcyclohexylamine) at elevated temperatures (110°C).

Synthesis of the Ethoxymethyl-Substituted Piperidine

  • The piperidine ring bearing the ethoxymethyl substituent at the 3-position can be prepared by nucleophilic substitution or reductive amination.
  • For example, cyanohydrin intermediates can be converted to pyridin-2-yl-methylamine derivatives via reductive amination using sodium cyanoborohydride in alcoholic solvents, often in the presence of tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane.
  • The ethoxymethyl group is introduced by reaction of the piperidine nitrogen or carbon with ethoxymethylating agents under controlled conditions.

Coupling of Piperidine and Pyridine Units

  • The key step is the formation of the N-substituted pyridin-3-amine with the piperidine moiety.
  • This is achieved by Buchwald–Hartwig amination or similar palladium-catalyzed cross-coupling reactions.
  • Conditions typically involve Pd(OAc)2 or Pd2(dba)3 as catalysts, phosphine ligands such as XantPhos or di-tert-butylphosphino biphenyl, and bases like cesium carbonate or potassium tert-butoxide in solvents such as toluene or DMF at temperatures around 110–160°C.
  • Protection groups are removed in the final step by treatment with trifluoroacetic acid (TFA) or other acidic conditions, followed by neutralization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
SEM Protection of Pyridine SEMCl, NaH, DMF, 0°C ~84% Protection of amino group to prevent side reactions
Pd-Catalyzed Amination Pd(OAc)2, di-tert-butylphosphino biphenyl, Cs2CO3, 110°C Variable Coupling with secondary amine to introduce piperidine
Deprotection of SEM Group TFA, CH2Cl2, room temp; then 1 M NaOH, 1,2-diaminoethane High Removal of protecting group to yield free amine
Reductive Amination (Piperidine) Sodium cyanoborohydride, methanol, tertiary amine base Moderate Conversion of cyanohydrin to amine derivative

Research Findings and Optimization Notes

  • Protection strategies using SEM groups are crucial for the success of palladium-catalyzed amination steps, as unprotected amino groups can lead to side reactions and lower yields.
  • The order of cross-coupling reactions (C-C vs. C-N bond formation) affects the overall yield and purity; chemoselective Suzuki–Miyaura coupling followed by Buchwald–Hartwig amination is often preferred.
  • Deprotection steps must be carefully controlled to avoid side products such as tricyclic byproducts formed from formaldehyde released during SEM cleavage.
  • Use of microwave irradiation has been reported to accelerate amination reactions and improve yields in some synthetic routes.
  • The choice of solvent and base significantly impacts the reaction efficiency; polar aprotic solvents like DMF and strong bases like Cs2CO3 or t-BuONa are commonly used.

Summary Table of Preparation Route

Stage Reaction Type Key Reagents/Conditions Purpose
1. Protection Amino protection SEMCl, NaH, DMF, 0°C Protect amino group
2. Piperidine modification Reductive amination NaBH3CN, MeOH, tertiary amine base Introduce ethoxymethyl group
3. Coupling Pd-catalyzed amination Pd(OAc)2, phosphine ligand, Cs2CO3, 110°C Link piperidine to pyridine
4. Deprotection Acidic cleavage TFA, CH2Cl2, then base Remove protecting group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.